molecular formula C17H13F3N2O3S2 B2780567 N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1705501-36-5

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2780567
CAS No.: 1705501-36-5
M. Wt: 414.42
InChI Key: PJSYLWGRVOHRDE-UHFFFAOYSA-N
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Description

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by the presence of a thiazole ring, a phenyl group, and a trifluoromethoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylthiazole, 2-bromophenylamine, and 2-(trifluoromethoxy)benzenesulfonyl chloride.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkoxides or amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Material Science: Used in the development of advanced materials with specific electronic or optical properties.

Biology

    Biochemical Probes: Utilized as a probe to study enzyme activities and protein interactions due to its unique structural features.

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Medicine

    Antimicrobial Agents: Explored for its antimicrobial properties against various bacterial and fungal strains.

    Anti-inflammatory: Potential use in the development of anti-inflammatory drugs.

Industry

    Agriculture: Used in the synthesis of agrochemicals for pest control.

    Polymer Science: Incorporated into polymers to modify their physical and chemical properties.

Mechanism of Action

The mechanism by which N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The sulfonamide moiety can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The thiazole ring may participate in π-π stacking interactions with aromatic amino acids in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylthiazol-4-yl)-2-(trifluoromethoxy)benzenesulfonamide
  • N-(2-(2-methylthiazol-4-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide
  • N-(2-(2-methylthiazol-4-yl)phenyl)-2-(methoxy)benzenesulfonamide

Uniqueness

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and bioavailability, making it more effective in its applications compared to similar compounds without the trifluoromethoxy moiety.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S2/c1-11-21-14(10-26-11)12-6-2-3-7-13(12)22-27(23,24)16-9-5-4-8-15(16)25-17(18,19)20/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSYLWGRVOHRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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